

2-Bromopropan-1-ol CAS number 598-18-5

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Compound of Interest		
Compound Name:	2-Bromopropan-1-ol	
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An In-depth Technical Guide to 2-Bromopropan-1-ol (CAS: 598-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropan-1-ol is a bifunctional organic compound belonging to the halohydrin class.[1] It incorporates both a hydroxyl (-OH) group and a bromine atom, which imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.[1] The presence of the electronegative bromine atom on the secondary carbon renders it electrophilic and susceptible to nucleophilic substitution, while the primary alcohol functionality can undergo oxidation, esterification, or etherification.[1] This dual functionality makes **2-bromopropan-1-ol** a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, reactivity, applications, and safety information.

Chemical and Physical Properties

2-Bromopropan-1-ol is a colorless liquid.[2][3] Its key physical and chemical properties are summarized in the table below. The molecule's structure allows it to serve as a precursor for introducing a brominated propyl alcohol moiety into larger molecules, which can then be further functionalized.[1]

Table 1: Physical and Chemical Properties of 2-Bromopropan-1-ol



Property	Value	Source(s)
CAS Number	598-18-5	[4][5][6][7][8]
Molecular Formula	C₃H ₇ BrO	[4][5][6][8]
Molecular Weight	138.99 g/mol	[4][8]
Appearance	Colorless Oil/Liquid	[2][5]
Density	1.559 g/cm ³	[4][6]
Boiling Point	144.8°C at 760 mmHg	[4][6]
	64-65°C at 25 Torr	[5]
Flash Point	54.9°C	[4][5][6]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[5]
рКа	13.89 ± 0.10 (Predicted)	[2][5]
LogP	0.76210	[4]
Refractive Index	1.476	[3][4]

| Storage | 2-8°C or in freezer under -20°C, inert atmosphere |[4][7] |

Spectroscopic Data

The structural features of **2-bromopropan-1-ol** can be confirmed using various spectroscopic techniques. The mass spectrum is notably characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) at m/z 138 and 140, which is indicative of the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1] The Infrared (IR) spectrum would show a prominent broad absorption for the O-H stretch due to hydrogen bonding and a C-Br stretch typically in the 500-600 cm⁻¹ region.[1]

Table 2: Summary of Key Spectroscopic Data for **2-Bromopropan-1-ol**



Technique	Key Features and Observations	Source(s)
Mass Spectrometry (MS)	Molecular ion peaks at m/z 138 and 140 ([M] ⁺ , [M+2] ⁺) due to ⁷⁹ Br/ ⁸¹ Br isotopes.	[1]
¹³ C NMR Spectroscopy	Data available on PubChem, consistent with the 3-carbon structure.	[8]

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (indicative of hydrogen bonding).- C-Br stretching vibration typically in the 500-600 cm $^{-1}$ region. |[1] |

Synthesis of 2-Bromopropan-1-ol

2-Bromopropan-1-ol can be synthesized through several routes. A common laboratory method involves the ring-opening of an epoxide with a hydrohalic acid. Another established method is the bromination of a diol.

Synthesis from Propylene Oxide

One synthetic route is the reaction of 2-methyloxirane (propylene oxide) with hydrogen bromide.[9] The bromide ion preferentially attacks the less sterically hindered carbon of the protonated epoxide, leading to the formation of 1-bromopropan-2-ol as the major product, but **2-bromopropan-1-ol** is also formed.

Experimental Protocol: Synthesis from 1,2-Propanediol

A more regioselective synthesis involves the bromination of 1,2-propanediol using a reagent like phosphorus tribromide (PBr₃), which facilitates the replacement of a hydroxyl group with a bromine atom.[1]

Objective: To synthesize **2-bromopropan-1-ol** from 1,2-propanediol.

Materials:

1,2-Propanediol



- Phosphorus tribromide (PBr₃)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus.

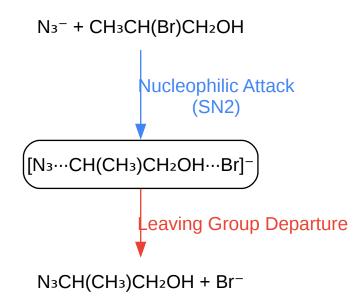
Methodology:

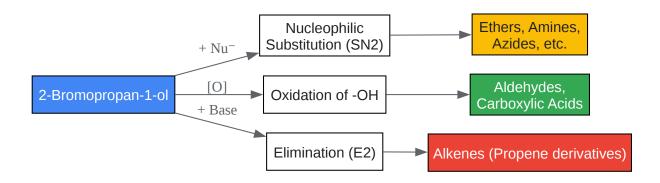
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place 1,2-propanediol dissolved in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.
- Addition of Reagent: Slowly add phosphorus tribromide (approx. 0.3-0.4 equivalents)
 dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C
 during the addition to control the exothermic reaction.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture back to 0°C and quench it by the slow addition of water.
 Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.



 Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-bromopropan-1-ol.







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